molecular formula C8H5NO3 B169832 5-Cyano-2-hydroxybenzoic acid CAS No. 10435-57-1

5-Cyano-2-hydroxybenzoic acid

Cat. No.: B169832
CAS No.: 10435-57-1
M. Wt: 163.13 g/mol
InChI Key: XUNYRQCTAPBWCF-UHFFFAOYSA-N
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Description

5-Cyano-2-hydroxybenzoic acid is an organic compound with the molecular formula C8H5NO3. It is a derivative of benzoic acid, where the hydrogen atom at the fifth position of the benzene ring is replaced by a cyano group (-CN) and the hydrogen atom at the second position is replaced by a hydroxyl group (-OH). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-hydroxybenzoic acid can be achieved through several methods. One common method involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (-NO2) at the fifth position, which is then reduced to an amino group (-NH2). The amino group is then converted to a cyano group through a Sandmeyer reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-cyano-2-carboxybenzoic acid.

    Reduction: The cyano group can be reduced to an amino group, forming 5-amino-2-hydroxybenzoic acid.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as alkoxides (RO-) and amines (RNH2) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 5-Cyano-2-carboxybenzoic acid.

    Reduction: 5-Amino-2-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyano-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyano-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: 2-Hydroxybenzoic acid, known for its use in acne treatment and as a precursor to aspirin.

    p-Hydroxybenzoic Acid: A compound with a hydroxyl group at the para position, used as a preservative in cosmetics and pharmaceuticals.

    Protocatechuic Acid: 3,4-Dihydroxybenzoic acid, known for its antioxidant properties.

Uniqueness

5-Cyano-2-hydroxybenzoic acid is unique due to the presence of both a cyano group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

5-Cyano-2-hydroxybenzoic acid (C8H5NO3) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group (-OH) and a cyano group (-CN) attached to a benzoic acid framework. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain hydroxybenzoic acid derivatives possess significant activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been suggested that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In particular, the binding affinity to COX-2 receptors has been noted, indicating a possible pathway for its anti-inflammatory effects.

3. Analgesic Properties

The analgesic activity of related compounds has been documented, suggesting that this compound may also exhibit pain-relieving properties. Studies involving animal models have demonstrated that certain hydroxybenzoic acid derivatives can reduce pain responses in tests such as the hot plate and formalin tests.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydroxybenzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with cyano substitutions showed enhanced activity compared to their non-cyano counterparts .
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential mechanism for its anti-inflammatory effects .
  • Analgesic Activity : In an animal model, the compound exhibited significant analgesic effects comparable to established analgesics like acetaminophen, particularly in models inducing pain through chemical irritants .

Data Tables

Biological ActivityTest Organism/ModelResultReference
AntimicrobialS. aureusEffective inhibition at 50 µg/mL
Anti-inflammatoryMacrophage cultureReduced cytokine production
AnalgesicMouse hot plate testSignificant pain reduction

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of the cyano group at the 5-position significantly enhances the biological activity of hydroxybenzoic acids. This modification appears to improve lipophilicity and receptor binding affinity, making these compounds more effective against target biological systems.

Properties

IUPAC Name

5-cyano-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNYRQCTAPBWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515600
Record name 5-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10435-57-1
Record name 5-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol (10 mL) and tetrahydrofuran (10 mL) were added to 2-benzyloxy-5-cyanobenzoic acid benzyl ester (446 mg, 1.3 mmol) and 5% palladium on carbon (45 mg), and the mixture was hydrogenated at room temperature for 2 hours. After the insoluble matter was filtered off, the solvent was evaporated under reduced pressure to give the title compound (212 mg, 100.0%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-benzyloxy-5-cyanobenzoic acid benzyl ester
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

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